molecular formula C19H13ClF2N2O2 B6547220 1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946361-39-3

1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547220
CAS No.: 946361-39-3
M. Wt: 374.8 g/mol
InChI Key: YYYCEXDUPGGRKJ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 3,4-difluorophenyl carboxamide at position 2. These groups likely enhance metabolic stability and modulate lipophilicity compared to non-halogenated counterparts .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-15-6-7-16(21)17(22)9-15/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYCEXDUPGGRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and physicochemical attributes of the target compound with related derivatives:

Compound Name Benzyl Substituent Amide Substituent Molecular Formula Molecular Weight Key Properties/Activity Source
Target Compound: 1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-... 4-Chlorophenylmethyl 3,4-Difluorophenyl Not provided - Likely enhanced metabolic stability -
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8) Benzyl 3-(Cyclopropylcarbamoyl)phenyl - - Proteasome inhibitor (T. cruzi)
1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-... (CAS 338783-43-0) 4-Chlorophenylmethyl 2-(Dimethylamino)ethyl C₁₇H₂₀ClN₃O₂ 333.81 pKa: 13.31; Predicted density: 1.256 g/cm³
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-... (CAS Not Specified) 3-Chlorophenyl 4-Chlorophenyl, CF₃ - - Supplier-listed (4 suppliers)

Key Observations:

  • Electron-Withdrawing Effects: The 3,4-difluorophenyl amide in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to the dimethylaminoethyl group in CAS 338783-43-0 .
  • Biological Activity: Compound 8 exhibits anti-parasitic activity (T.

Pharmacological and Commercial Relevance

  • Proteasome Inhibition Potential: The dihydropyridine/pyridazine core in analogs like Compound 8 and 12 shows activity against T. cruzi, implying that the target compound’s fluorine substituents might enhance target binding or selectivity .
  • Commercial Availability: Structural analogs such as the trifluoromethyl-substituted pyridazine derivative () are commercially available, highlighting interest in halogenated dihydropyridines for drug discovery .

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